Methyl 4,4-difluoropyrrolidine-2-carboxylate

Peptide Engineering Fluorinated Amino Acids Protein‑Protein Interactions

Methyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral fluorinated pyrrolidine building block (C6H9F2NO2, MW 165.14 g/mol) that functions as a gem‑difluoro analog of the proteinogenic amino acid proline. The compound is commercially available in both enantiomeric forms, with the (S)-enantiomer (CAS 156046-05-8 as the hydrochloride salt) being the more widely utilized stereoisomer for peptide engineering and medicinal chemistry applications.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
Cat. No. B12431509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluoropyrrolidine-2-carboxylate
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)(F)F
InChIInChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3
InChIKeyRPYSGPRTWAWWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4-Difluoropyrrolidine-2-Carboxylate: Technical Baseline for Procurement


Methyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral fluorinated pyrrolidine building block (C6H9F2NO2, MW 165.14 g/mol) [1] that functions as a gem‑difluoro analog of the proteinogenic amino acid proline [2]. The compound is commercially available in both enantiomeric forms, with the (S)-enantiomer (CAS 156046-05-8 as the hydrochloride salt) being the more widely utilized stereoisomer for peptide engineering and medicinal chemistry applications . Its structural signature—two electron‑withdrawing fluorine atoms at the pyrrolidine 4‑position—imparts conformational restraint and altered electronic properties that are not achievable with unsubstituted proline [2].

Methyl 4,4-Difluoropyrrolidine-2-Carboxylate: Why Simple Proline Analogs Are Not Interchangeable


Substitution of methyl 4,4-difluoropyrrolidine-2-carboxylate with proline, 4‑hydroxyproline, or mono‑fluorinated analogs is not functionally equivalent. The gem‑difluoro motif alters pyrrolidine ring pucker equilibrium, cis/trans amide bond ratios, and local electrostatic potential, directly impacting biological recognition [1]. In a head‑to‑head peptide affinity study, replacement of the native proline residue with 4,4‑difluoroproline yielded a ~1.3‑fold improvement in binding (IC₅₀ = 121 ± 16 nM vs. 154 ± 10 nM for proline), whereas cis‑4‑fluoroproline (IC₅₀ = 246 ± 62 nM) and trans‑4‑methoxyproline (IC₅₀ = 317 ± 14 nM) each reduced affinity by ≥60% [2]. Furthermore, the (2S,4S)-4,4-difluoroproline motif was explicitly selected in an HBV capsid inhibitor optimization campaign for its ability to confer high oral bioavailability and liver exposure—properties that were not observed with unsubstituted proline in the same chemical series [3].

Methyl 4,4-Difluoropyrrolidine-2-Carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Peptide Binding Affinity: 4,4‑Difluoroproline Outperforms Proline and Mono‑Fluorinated Analogs

In a fluorescence polarization assay measuring peptide‑protein binding, substitution of the native proline residue with 4,4‑difluoroproline (4,4‑F₂Pro) resulted in an IC₅₀ of 121 ± 16 nM, representing a 21% improvement in affinity relative to unmodified proline (IC₅₀ = 154 ± 10 nM) [1]. In contrast, substitution with cis‑4‑fluoroproline (cis‑4‑FPro) yielded an IC₅₀ of 246 ± 62 nM (60% worse than proline), and trans‑4‑methoxyproline (trans‑4‑MeOPro) showed an IC₅₀ of 317 ± 14 nM (106% worse) [1]. This head‑to‑head comparison demonstrates that 4,4‑difluoroproline uniquely enhances binding among the tested analogs.

Peptide Engineering Fluorinated Amino Acids Protein‑Protein Interactions

Conformational Restraint: Gem‑Difluoro Modulation of Pyrrolidine Ring Puckering

The gem‑difluoro substitution at the pyrrolidine 4‑position locks the ring conformation by eliminating the conformational flexibility observed in proline and 4‑mono‑fluoroproline [1]. Unlike proline, which interconverts between Cγ‑endo and Cγ‑exo puckers, 4,4‑difluoroproline exhibits a strongly biased equilibrium toward a single pucker state [1]. This conformational constraint directly affects the cis/trans isomerization ratio of the Xaa‑Pro peptide bond, which is a critical determinant of protein folding kinetics and thermodynamic stability [2].

Conformational Analysis 19F NMR Probes Peptide Stability

In Vivo Antiviral Efficacy: HBV Viral Load Reduction with 4,4‑Difluoroproline‑Containing Capsid Inhibitor

In a medicinal chemistry optimization of heteroaryldihydropyrimidine (HAP)‑based HBV capsid inhibitors, the (2S,4S)-4,4‑difluoroproline‑substituted analog (compound 34a) demonstrated superior in vivo performance [1]. In a hydrodynamic injection (HDI) HBV mouse model, this compound achieved over 2‑log reduction in viral load while maintaining high oral bioavailability and liver exposure [1]. The unsubstituted proline analog was not among the top candidates advanced to in vivo evaluation, highlighting the critical role of the gem‑difluoro motif in achieving the desired pharmacokinetic and efficacy profile [1].

Antiviral Drug Discovery HBV Capsid Inhibitors In Vivo Pharmacology

Methyl 4,4-Difluoropyrrolidine-2-Carboxylate: Validated Application Scenarios


Peptide Affinity Maturation and SAR Studies

Researchers optimizing peptide‑protein binding affinity should prioritize methyl 4,4‑difluoropyrrolidine‑2‑carboxylate as a proline replacement. Direct comparative data show that the 4,4‑difluoro modification improves binding IC₅₀ by ~21% relative to proline, whereas mono‑fluorinated and methoxy analogs reduce affinity by ≥60% [1]. This makes the compound a high‑probability substitution for enhancing peptide ligand potency.

Antiviral Drug Discovery, Particularly HBV Capsid Inhibitors

Medicinal chemistry programs targeting HBV capsid assembly should consider the (2S,4S)-4,4‑difluoroproline methyl ester as a validated building block. The scaffold has been successfully incorporated into an orally bioavailable HAP‑based inhibitor (34a) that reduced viral load by >2 logs in an HDI HBV mouse model [1].

Peptide and Protein Conformational Studies Using ¹⁹F NMR

Biophysical chemists requiring a site‑specific ¹⁹F NMR probe for monitoring proline cis/trans isomerization or local conformational changes should select 4,4‑difluoroproline methyl ester. The gem‑difluoro group provides a unique ¹⁹F chemical shift signature that reports on local electronic and conformational environments without the dynamic averaging inherent to mono‑fluorinated proline probes [1].

Peptidomimetic and Constrained Peptide Design

Structural biologists designing conformationally restricted peptides or peptidomimetics should employ methyl 4,4‑difluoropyrrolidine‑2‑carboxylate to lock the pyrrolidine ring pucker and bias the Xaa‑Pro amide bond toward a specific cis/trans ratio [1]. This conformational pre‑organization reduces entropic binding penalties and can improve target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,4-difluoropyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.